PKCiota-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H21N5O |

|---|---|

Molecular Weight |

395.5 g/mol |

IUPAC Name |

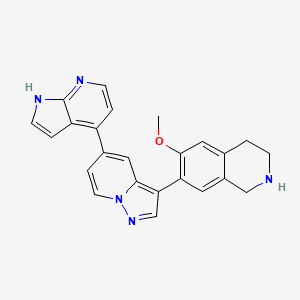

6-methoxy-7-[5-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrazolo[1,5-a]pyridin-3-yl]-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C24H21N5O/c1-30-23-12-15-2-6-25-13-17(15)10-20(23)21-14-28-29-9-5-16(11-22(21)29)18-3-7-26-24-19(18)4-8-27-24/h3-5,7-12,14,25H,2,6,13H2,1H3,(H,26,27) |

InChI Key |

PHOVPHVCAJYUNY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2CNCCC2=C1)C3=C4C=C(C=CN4N=C3)C5=C6C=CNC6=NC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

PKCiota-IN-2: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of PKCiota-IN-2, a potent and selective inhibitor of Protein Kinase C iota (PKCι). This document provides a comprehensive overview of its binding mode, its impact on crucial signaling pathways, and detailed experimental protocols for its characterization.

Abstract

Protein Kinase C iota (PKCι), an atypical member of the PKC family, has emerged as a significant therapeutic target in oncology due to its established role in promoting cancer cell proliferation, survival, and metastasis. This compound (also referred to as Compound 49 in foundational literature) is a small molecule inhibitor demonstrating high potency and selectivity for PKCι. This guide will detail the mechanism by which this compound exerts its inhibitory effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of PKCι. Its mechanism is centered on its ability to bind to the ATP-binding pocket of the PKCι kinase domain, thereby preventing the phosphorylation of downstream substrates.

Binding Mode

Molecular modeling and structure-activity relationship (SAR) studies have elucidated the binding mode of this compound within the PKCι active site. The inhibitor's azaindole scaffold forms key hydrogen bond interactions with the hinge region of the kinase domain, specifically with the backbone amide of Val335 and the side chain of Glu333. Further interactions with residues such as Thr395 contribute to its high affinity and selectivity. The systematic growth of a weakly bound fragment into this potent inhibitor was guided by these structural insights.[1][2]

A related inhibitor, compound 19, which shares a similar scaffold, was co-crystallized with PKCι, revealing a unique binding mode that involves interactions with the post-kinase domain (C-terminal tail) of PKCι, specifically with residues Phe552 and Asp553.[2] This provides further understanding of the potential interactions that can be exploited for designing highly selective PKCι inhibitors.

Quantitative Data

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays.

| Parameter | Value | Description | Reference |

| IC50 (PKCι) | 2.8 nM | Half-maximal inhibitory concentration against PKCι kinase activity in a biochemical assay. | [3] |

| IC50 (PKCα) | 71 nM | Half-maximal inhibitory concentration against PKCα kinase activity, demonstrating selectivity over classical PKC isoforms. | [3] |

| IC50 (PKCε) | 350 nM | Half-maximal inhibitory concentration against PKCε kinase activity, demonstrating selectivity over novel PKC isoforms. | [3] |

| GI50 (HCCLM3 cells) | 3 µM | Half-maximal growth inhibition concentration in human hepatocellular carcinoma cells after 72 hours of treatment. | |

| GI50 (Huh-7 cells) | 1.4 µM | Half-maximal growth inhibition concentration in human hepatocellular carcinoma cells after 72 hours of treatment. |

Signaling Pathways

PKCι is a critical node in several oncogenic signaling pathways. By inhibiting PKCι, this compound disrupts these pathways, leading to anti-cancer effects.

PKCι-Par6-Rac1 Signaling Axis

In non-small cell lung cancer (NSCLC) and other cancers, PKCι forms a signaling complex with the scaffolding protein Par6 and the small GTPase Rac1.[4] This complex is crucial for cancer cell transformation, proliferation, and invasion.[4][5] this compound, by inhibiting PKCι, prevents the activation of Rac1 and its downstream effectors, such as the MEK/ERK pathway.[6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Protein Kinase Cι Expression and Oncogenic Signaling Mechanisms in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Atypical Protein Kinase Cι as a human oncogene and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein Kinase C Iota is Required for Pancreatic Cancer Cell Transformed Growth and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

PKCiota-IN-2: A Technical Guide to its Function and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKCiota-IN-2, also known as compound 49, is a potent and selective small molecule inhibitor of Protein Kinase C iota (PKCι). PKCι is an atypical member of the PKC family of serine/threonine kinases that has been identified as a key oncogene in a variety of human cancers. Its overexpression and hyperactivity are linked to tumor cell proliferation, survival, invasion, and metastasis. This technical guide provides an in-depth overview of the function of this compound, including its inhibitory activity, mechanism of action, and its effects on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to support its use as a critical research tool in cancer biology and drug discovery.

Core Function and Inhibitory Profile

This compound was identified through fragment-based drug discovery as a highly potent inhibitor of PKCι.[1] Its primary function is to block the catalytic activity of PKCι, thereby inhibiting the phosphorylation of its downstream substrates.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been characterized by determining its half-maximal inhibitory concentration (IC50) against PKCι and other related kinases.

| Kinase Target | IC50 (nM) |

| PKCι | 2.8 |

| PKCα | 71 |

| PKCε | 350 |

| Data sourced from Kwiatkowski et al., 2018.[1] |

As the data indicates, this compound demonstrates significant selectivity for PKCι over other PKC isoforms, such as the classical PKCα and the novel PKCε.

Mechanism of Action: Targeting the PKCι Signaling Axis

PKCι exerts its oncogenic effects through the activation of several downstream signaling pathways. A critical pathway involves the formation of a complex with the scaffolding protein Par6, which in turn leads to the activation of the small GTPase Rac1. Activated Rac1 then triggers a cascade including Mitogen-activated protein kinase kinase (MEK) and Extracellular signal-regulated kinase (ERK), promoting cell proliferation and transformation.

This compound, by directly inhibiting the kinase activity of PKCι, prevents the initial phosphorylation events required for the activation of this signaling cascade. This leads to a downstream blockade of Rac1 activation and subsequent inhibition of the MEK/ERK pathway.

Signaling Pathway Diagram

Experimental Protocols

Biochemical Assay for PKCι Kinase Activity (IC50 Determination)

This protocol outlines the general steps for determining the in vitro inhibitory activity of this compound against PKCι.

Materials:

-

Recombinant human PKCι enzyme

-

PKCι substrate peptide (e.g., a fluorescently labeled peptide)

-

ATP (Adenosine triphosphate)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (serially diluted in DMSO)

-

384-well microplate

-

Plate reader capable of detecting fluorescence or luminescence

Procedure:

-

Prepare a reaction mixture containing the PKCι enzyme and its substrate in the assay buffer.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells of the microplate.

-

Add the enzyme/substrate mixture to the wells.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Measure the signal (e.g., fluorescence) on a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow: Assessing the Impact of this compound on Rac1 Activation

This workflow describes the steps to investigate the effect of this compound on the activation of Rac1 in a cellular context.

In-vitro Rac1 Activation Assay (Pulldown Method)

This protocol details the pulldown assay to specifically isolate and quantify the active, GTP-bound form of Rac1.

Materials:

-

PAK-PBD (p21-activated kinase-p21 binding domain) agarose beads

-

Cell lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors)

-

Wash buffer (same as lysis buffer but with a lower concentration of NP-40, e.g., 0.1%)

-

SDS-PAGE sample buffer

-

Anti-Rac1 antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescence substrate

Procedure:

-

Treat cells with this compound and/or stimuli as described in the workflow.

-

Lyse the cells on ice with cold lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Incubate a portion of the clarified lysate with PAK-PBD agarose beads for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with cold wash buffer.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-Rac1 antibody to detect the amount of active Rac1 that was pulled down.

-

Analyze a separate aliquot of the total cell lysate to determine the total Rac1 levels for normalization.

-

Detect the signal using a chemiluminescence imaging system.

Conclusion

This compound is a valuable chemical probe for elucidating the role of PKCι in cancer biology. Its high potency and selectivity make it an excellent tool for in vitro and cell-based assays. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in research settings, ultimately contributing to a better understanding of PKCι-driven oncogenesis and the development of novel therapeutic strategies.

References

PKCiota-IN-2: A Technical Guide to its Discovery and Preclinical Development

This document provides a comprehensive technical overview of the discovery and development of PKCiota-IN-2, a potent and selective inhibitor of Protein Kinase C iota (PKCι). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the preclinical data and methodologies associated with this compound.

Introduction to PKCι as a Therapeutic Target

Protein Kinase C iota (PKCι) is a member of the atypical PKC subfamily and has emerged as a significant target in oncology. Elevated expression and activity of PKCι have been implicated in the progression of various cancers, including ovarian and colon cancer.[1][2] It plays a crucial role in signaling pathways that regulate cell proliferation, survival, and metastasis.[3] Specifically, PKCι has been shown to be involved in the PI3K/cyclin E pathway in ovarian tumorigenesis and collaborates with PKCβII to drive colon tumor formation and progression.[1][2] The development of selective inhibitors for PKCι is therefore a promising therapeutic strategy.

Discovery of this compound

This compound, also known as Compound 49, was identified through a fragment-based drug discovery (FBDD) approach. This methodology involves screening libraries of low-molecular-weight fragments to identify those that bind to the target protein. These initial hits are then optimized through medicinal chemistry efforts to generate more potent and selective lead compounds.

Experimental Protocol: Fragment-Based Screening

The primary screening cascade for the identification of initial fragment hits typically involves a combination of biophysical and biochemical assays. A generalized workflow for such a screen is outlined below.

In Vitro Characterization

This compound has been characterized through a series of in vitro assays to determine its potency, selectivity, and anti-proliferative activity.

Potency and Selectivity

The inhibitory activity of this compound was assessed against a panel of PKC isoforms. The compound demonstrated high potency for PKCι with an IC50 of 2.8 nM.[4][5] It also exhibited selectivity over other PKC isoforms, with IC50 values of 71 nM for PKC-α and 350 nM for PKC-ε.[4][5]

| Kinase Target | IC50 (nM) |

| PKCι | 2.8 |

| PKC-α | 71 |

| PKC-ε | 350 |

Experimental Protocol: Kinase Inhibition Assay

The IC50 values were likely determined using a radiometric or fluorescence-based in vitro kinase assay. A typical protocol would involve:

-

Reagents and Buffers: Purified recombinant human PKCι, PKC-α, and PKC-ε enzymes, a suitable substrate (e.g., a specific peptide), ATP (with a radiolabel like ³²P or ³³P, or in a system with a fluorescent readout), and a kinase assay buffer.

-

Assay Procedure:

-

A dilution series of this compound is prepared.

-

The inhibitor, enzyme, and substrate are incubated together in the assay buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Anti-proliferative Activity

The effect of this compound on cell growth was evaluated in human hepatocellular carcinoma cell lines. The compound showed anti-proliferative effects with GI50 values of 1.4 µM in Huh-7 cells and 3 µM in HCCLM3 cells after 72 hours of treatment.[4]

| Cell Line | GI50 (µM) |

| Huh-7 | 1.4 |

| HCCLM3 | 3 |

Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)

The GI50 values were determined using the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Cell Culture: Huh-7 and HCCLM3 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours.

-

Assay Procedure:

-

The CellTiter-Glo® reagent is added to each well.

-

The plate is incubated to allow for cell lysis and stabilization of the luminescent signal.

-

Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

-

-

Data Analysis: The GI50 value, the concentration of the compound that causes a 50% reduction in cell growth, is calculated from the dose-response curve.

Mechanism of Action and Signaling Pathway

PKCι is a key downstream effector of the PI3K signaling pathway. Its activation contributes to tumorigenesis by promoting cell cycle progression and inhibiting apoptosis. This compound, by inhibiting the kinase activity of PKCι, is expected to modulate these downstream events.

Preclinical Development and Future Directions

The discovery of this compound represents a significant step in the development of targeted therapies against PKCι-driven cancers. The available in vitro data demonstrates its high potency and selectivity, as well as its ability to inhibit the growth of cancer cells.

Further preclinical development would typically involve:

-

In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in animal models of human cancers (xenografts).

-

Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Toxicology studies: Assessing the safety profile of this compound in preclinical models.

As of the latest available information, there are no public records of this compound entering clinical trials. The progression to clinical studies would be contingent on the successful outcome of comprehensive in vivo preclinical evaluations.

References

- 1. PKCiota promotes ovarian tumor progression through deregulation of cyclin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein kinase C betaII and PKCiota/lambda: collaborating partners in colon cancer promotion and progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metastasis - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

PKCiota-IN-2: A Selective Inhibitor of Protein Kinase C Iota

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of PKCiota-IN-2, a potent and selective inhibitor of Protein Kinase C iota (PKCι). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PKCι in various diseases, particularly cancer.

Introduction to PKCι

Protein Kinase C iota (PKCι) is a member of the atypical PKC subfamily and functions as a critical signaling node in numerous cellular processes, including cell proliferation, survival, and polarity. Aberrant PKCι activity has been strongly implicated in the pathogenesis of several human cancers, including non-small cell lung cancer (NSCLC), pancreatic cancer, and ovarian cancer.[1][2] Its role as an oncogene makes it an attractive target for the development of novel cancer therapeutics.[1]

This compound: A Potent and Selective Inhibitor

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for PKCι.[3] Developed through fragment-based drug discovery, this compound offers a valuable tool for investigating the biological functions of PKCι and serves as a promising lead for the development of targeted therapies.[4]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been quantified against PKCι and other related kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (nM) |

| PKCι | 2.8 |

| PKC-α | 71 |

| PKC-ε | 350 |

Data sourced from MedchemExpress.[3]

Experimental Protocols

This section details the methodologies for key experiments related to the characterization of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, often originating from fragment-based chemical synthesis approaches. A general procedure involves the coupling of key heterocyclic intermediates. For a detailed, step-by-step synthesis protocol, readers are referred to the primary literature by Kwiatkowski, J., et al. in the Journal of Medicinal Chemistry, 2018.[4]

PKCι Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The inhibitory activity of this compound against PKCι is determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction.[1][5]

Protocol Overview:

-

Kinase Reaction:

-

A reaction mixture is prepared containing PKCι enzyme, the substrate, ATP, and the lipid activator in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[6]

-

This compound, at varying concentrations, is added to the reaction mixture. A DMSO control is also included.

-

The reaction is initiated by the addition of the substrate/ATP mix and incubated at room temperature for a defined period (e.g., 20 minutes).[6]

-

-

ADP Detection:

-

ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is typically followed by a 40-minute incubation at room temperature.[6][7]

-

Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction.[6][7] This step usually involves a 30-minute incubation at room temperature.[6]

-

-

Data Analysis:

-

The luminescence is measured using a plate reader.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Kinase Selectivity Profiling

To determine the selectivity of this compound, its inhibitory activity is assessed against a panel of other kinases. This is crucial to identify potential off-target effects.[5]

General Workflow:

-

Panel Selection: A broad panel of kinases representing different branches of the human kinome is selected.[5]

-

High-Throughput Screening: this compound is screened against the kinase panel at a fixed concentration to identify potential off-target interactions.

-

Dose-Response Analysis: For any kinases that show significant inhibition in the initial screen, a full dose-response curve is generated to determine the IC50 value.

-

Selectivity Score Calculation: The selectivity can be quantified using various metrics, such as the ratio of IC50 values for off-target kinases to the IC50 for PKCι.

Signaling Pathways and Experimental Workflows

PKCι Signaling Pathway in Cancer

PKCι is a key downstream effector of several oncogenic signaling pathways, including the Ras-Raf-MEK-ERK pathway.[8] In non-small cell lung cancer, for example, PKCι plays a crucial role in promoting cell survival and proliferation.[2] The following diagram illustrates a simplified PKCι signaling cascade and the point of inhibition by this compound.

References

- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 2. Protein Kinase C as a Therapeutic Target in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. ulab360.com [ulab360.com]

- 7. worldwide.promega.com [worldwide.promega.com]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

role of PKCiota in cancer signaling pathways

An In-depth Technical Guide to the Role of Protein Kinase C Iota (PKCι) in Cancer Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Protein Kinase C iota (PKCι), an atypical member of the PKC family, has emerged as a bona fide human oncogene, playing a pivotal role in the initiation, progression, and metastasis of numerous cancers.[1][2] Unlike conventional PKCs, its activity is independent of calcium and diacylglycerol.[3] Overexpression and gene amplification of PKCι are common in various malignancies, including non-small cell lung cancer (NSCLC), pancreatic, ovarian, and colon cancers, often correlating with poor patient prognosis.[1][4] PKCι functions as a critical node in several oncogenic signaling cascades, most notably downstream of Ras.[2] It drives cancer cell proliferation, survival, and invasion by activating key effector pathways such as the Rac1-MEK-ERK axis and the NF-κB survival pathway.[2][5] Its interaction with the Par6 polarity protein is crucial for its roles in transformed growth and invasion.[1][6] The well-defined role of PKCι in tumorigenesis makes it a compelling target for novel cancer therapeutics, with inhibitors like aurothiomalate showing promise in clinical evaluation.[1][6] This document provides a comprehensive technical overview of the core signaling pathways governed by PKCι, quantitative data on its prevalence, and detailed experimental protocols for its study.

PKCι as a Human Oncogene: Overexpression and Gene Amplification

Accumulating evidence substantiates the classification of PKCι as a human oncogene.[2] Its gene, PRKCI, is located on chromosome 3q26, a region frequently amplified in human cancers, particularly squamous cell carcinomas.[1] This gene amplification is a primary mechanism driving the overexpression of the PKCι protein observed in a multitude of tumors.[5] Functional studies confirm that PKCι is essential for the transformed phenotype of cancer cells in lung, pancreas, ovary, prostate, colon, and brain cancers.[1][6]

Data Presentation: PKCι Expression and Amplification in Human Cancers

The following table summarizes quantitative data regarding the alteration of PKCι in various human cancers.

| Cancer Type | Alteration | Frequency / Observation | Clinical Significance | Citation(s) |

| Non-Small Cell Lung Cancer (NSCLC) | Gene Amplification | 36% of tumors examined | Drives PKCι overexpression. | [1] |

| Non-Small Cell Lung Cancer (NSCLC) | Overexpression | Observed in the majority of NSCLCs. | Associated with poor survival. | [7] |

| Ovarian Cancer (Serous) | Gene Amplification & Overexpression | Markedly increased and mislocalized in all serous ovarian cancers. | Associated with decreased overall survival in non-serous types. | [7] |

| Colon Cancer | Overexpression | Frequently observed. | Required for oncogenic Kras-mediated carcinogenesis. | [2][3] |

| Pancreatic Cancer | Overexpression | Frequently observed. | High expression predicts poor survival. | [3][8] |

| Prostate Cancer | Overexpression | Observed in invasive prostate cancer. | Inhibition promotes apoptosis. | [3][8] |

| Glioblastoma | Overexpression | Observed in patient-derived glioblastoma stem-like cells. | Associated with proliferation, survival, and invasion. | [9] |

Core Signaling Pathways Involving PKCι

PKCι is a central transducer in multiple signaling pathways that are fundamental to the malignant phenotype.[5] It is activated by upstream oncogenes like Ras and, in turn, modulates downstream effectors that control cell growth, survival, and motility.[1][2]

The PKCι → Rac1 → MEK → ERK Pathway: Driving Transformed Growth

A canonical oncogenic pathway driven by PKCι involves the sequential activation of Rac1, p21-activated kinase (PAK), and the MEK-ERK cascade.[5] This pathway is critical for transformed growth and is a key mechanism through which oncogenic Ras exerts its effects.[2] PKCι is positioned downstream of Ras and upstream of Rac1, a small GTPase that, when activated, triggers the PAK-MEK-ERK signaling axis to drive proliferation.[1][5] This signaling cascade is not only crucial in cancers with Ras mutations but also in those with PRKCI gene amplification without mutant Ras.[1]

Caption: The PKCι-Rac1-MEK-ERK signaling axis in cancer cell proliferation.

The PKCι-Par6 Complex: Regulating Invasion and Polarity

The transforming activity of PKCι is critically dependent on its N-terminal PB1 domain, which facilitates protein-protein interactions.[5] A key interaction is with the cell polarity protein Par6. The oncogenic PKCι-Par6 complex is central to transformed growth and invasion.[1][6] This complex can recruit other proteins, such as the Rho-GEF Ect2, to activate Rac1 and promote cytoskeletal rearrangements necessary for cell motility and invasion.[3]

Caption: Formation and function of the oncogenic PKCι-Par6 complex.

PKCι in Cell Survival and Chemoresistance

PKCι also promotes cancer cell survival and confers resistance to apoptosis induced by chemotherapeutic agents.[2] The mechanisms are diverse and cell-type specific. In chronic myeloid leukemia (CML) and prostate cancer cells, PKCι activates the canonical NF-κB pathway, a key pro-survival signaling route.[1] In NSCLC cells, PKCι can phosphorylate the pro-apoptotic protein BAD, thereby inhibiting its function and promoting survival.[1] This anti-apoptotic role contributes significantly to chemoresistance.[2]

Caption: PKCι-mediated cell survival and chemoresistance pathways.

Appendix: Experimental Methodologies

This section details standardized protocols for key experiments used to investigate PKCι function.

A.1. In Vitro Kinase Assay for PKCι Activity

This protocol is designed to measure the phosphotransferase activity of PKCι, typically using a specific peptide substrate and radiolabeled ATP.

Principle: The assay quantifies the transfer of the γ-phosphate from [γ-³²P]ATP to a specific substrate peptide by PKCι. The phosphorylated peptide is then separated from the remaining [γ-³²P]ATP and measured using a scintillation counter.[10]

Materials:

-

Purified active PKCι enzyme or immunoprecipitated PKCι

-

PKC Substrate Peptide (e.g., QKRPSQRSKYL)

-

PKC Lipid Activator (Phosphatidylserine/Diacylglycerol)

-

Assay Dilution Buffer (ADB)

-

[γ-³²P]ATP

-

Magnesium/ATP Cocktail

-

P81 Phosphocellulose Paper

-

0.75% Phosphoric Acid

-

Scintillation Counter

Protocol:

-

Reagent Preparation: Thaw all components on ice. Sonicate the Lipid Activator for at least one minute before use. Prepare the final Mg²⁺/[γ-³²P]ATP working solution.

-

Reaction Setup: In a microcentrifuge tube on ice, add the following in order: 10 µL Substrate Cocktail, 10 µL Lipid Activator, 10 µL enzyme preparation (e.g., purified PKCι), and other necessary buffers to the desired volume.

-

Initiate Reaction: Start the kinase reaction by adding 10 µL of the Mg²⁺/[γ-³²P]ATP mixture. Vortex gently.

-

Incubation: Incubate the reaction tubes in a 30°C water bath for 10-20 minutes. The reaction time should be within the linear range of the enzyme activity.

-

Stop Reaction & Spotting: Stop the reaction by transferring a 25 µL aliquot of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.

-

Washing: Wash the P81 papers three times for 5 minutes each in a bath of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the dried P81 paper squares into scintillation vials, add scintillation fluid, and measure the ³²P radioactivity using a scintillation counter.

Caption: Standard experimental workflow for an in vitro PKCι kinase assay.

A.2. siRNA-Mediated Knockdown of PKCι

This protocol describes the use of small interfering RNA (siRNA) to transiently silence the expression of the PRKCI gene in cultured cancer cells to assess its functional role.

Principle: A synthetic siRNA duplex homologous to a target sequence within the PKCι mRNA is introduced into cells. This leads to the degradation of the target mRNA by the RNA-induced silencing complex (RISC), resulting in reduced PKCι protein expression.

Materials:

-

Validated siRNA targeting human PRKCI mRNA

-

Non-targeting (scrambled) control siRNA

-

Cancer cell line of interest (e.g., A549 NSCLC cells)

-

Cell culture medium and supplements

-

Lipid-based transfection reagent (e.g., Lipofectamine)

-

Opti-MEM or similar reduced-serum medium

-

Reagents for downstream analysis (e.g., lysis buffer for Western blot, Trizol for qPCR)

Protocol:

-

Cell Seeding: One day prior to transfection, seed cells in antibiotic-free medium such that they reach 50-70% confluency at the time of transfection.

-

Prepare siRNA-Lipid Complexes:

-

In one tube, dilute the PKCι siRNA (or control siRNA) in Opti-MEM. Mix gently.

-

In a separate tube, dilute the transfection reagent in Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.

-

Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.

-

-

Transfection: Add the siRNA-lipid complexes drop-wise to the cells. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator. The optimal time will allow for mRNA and protein turnover.

-

Validation of Knockdown: Harvest the cells. Lyse a portion of the cells to prepare protein lysates for Western blotting to confirm the reduction of PKCι protein levels. Alternatively, extract RNA for qPCR analysis to measure the reduction in PRKCI mRNA.

-

Functional Assays: Use the remaining cells with confirmed PKCι knockdown to perform functional assays, such as soft agar assays for anchorage-independent growth, transwell assays for invasion, or cell viability assays to assess chemoresistance.[1]

Caption: Experimental workflow for siRNA-mediated knockdown of PKCι.

References

- 1. Protein Kinase Cι Expression and Oncogenic Signaling Mechanisms in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein kinase Cι: human oncogene, prognostic marker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein kinase C and cancer: what we know and what we do not - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTEIN KINASE C IN CANCER: THE TOP FIVE UNANSWERED QUESTIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the oncogenic protein kinase Cι signalling pathway for the treatment of cancer | Biochemical Society Transactions | Portland Press [portlandpress.com]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. merckmillipore.com [merckmillipore.com]

The Role of PKCiota-IN-2 in Ovarian Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Protein Kinase C iota (PKCι) as a therapeutic target in ovarian cancer, with a specific focus on the potent inhibitor PKCiota-IN-2. Due to the limited availability of specific preclinical data for this compound in ovarian cancer models, this document also incorporates data and protocols from studies on other PKCι inhibitors, such as ICA-1S, to provide a broader context and practical experimental guidance.

Introduction: PKCι as a Target in Ovarian Cancer

Ovarian cancer remains the most lethal gynecological malignancy, often diagnosed at advanced stages with high rates of recurrence and chemoresistance. Atypical protein kinase C iota (PKCι), encoded by the PRKCI gene, has emerged as a significant oncogene in several cancers, including high-grade serous ovarian cancer (HGSOC).[1] Overexpression of PKCι in ovarian tumors is linked to poor prognosis and is often a result of gene amplification.[1][2] It plays a crucial role in tumor initiation, progression, and the maintenance of a chemoresistant phenotype.[2]

PKCι is implicated in key signaling pathways that drive ovarian tumorigenesis, making it an attractive target for therapeutic intervention. Inhibition of PKCι has been shown to decrease proliferation, induce a G1 cell cycle arrest, and significantly prolong overall survival in xenograft mouse models of serous ovarian cancer.[3]

This compound: A Potent and Selective Inhibitor

This compound is a potent and selective small molecule inhibitor of PKCι. While specific data on its efficacy in ovarian cancer cell lines is not yet publicly available, its high potency in biochemical assays suggests its potential as a valuable research tool and a lead compound for drug development.

Quantitative Data

The following table summarizes the known in vitro inhibitory activity of this compound and provides comparative data for another PKCι inhibitor, ICA-1S, which has been evaluated in ovarian cancer cell lines.

| Compound | Target | Assay Type | IC50 | Ovarian Cancer Cell Line | Reference |

| This compound | PKCι | Biochemical | 2.8 nM | Not Reported | N/A |

| PKCα | Biochemical | 71 nM | Not Reported | N/A | |

| PKCε | Biochemical | 350 nM | Not Reported | N/A | |

| ICA-1S | PKCι | Cell Proliferation | 15 µM | ES-2 | [2] |

| PKCι | Cell Proliferation | 25 µM | HEY-T30 | [2] | |

| PKCι | Cell Proliferation | 45 µM | OVCAR-3 | [2] |

Key Signaling Pathways Involving PKCι in Ovarian Cancer

PKCι exerts its oncogenic functions in ovarian cancer through its involvement in multiple signaling cascades. Understanding these pathways is crucial for elucidating the mechanism of action of inhibitors like this compound and for identifying potential biomarkers of response.

PI3K/PKCι/Cyclin E Pathway

Research has identified a critical signaling axis involving Phosphoinositide 3-kinase (PI3K), PKCι, and Cyclin E.[3] In this pathway, PI3K acts as an upstream activator of PKCι. Activated PKCι, in turn, promotes the deregulation of Cyclin E, a key regulator of the cell cycle, leading to increased proliferation and tumorigenesis.[1][3]

PKCι-SOX2-HIPPO/YAP1 Pathway

Preliminary studies suggest that PKCι also drives a chemoresistant phenotype in ovarian cancer through a novel signaling pathway involving SOX2 and the HIPPO/YAP1 cascade. This pathway is particularly active in chemoresistant tumor-initiating cells.

Experimental Protocols for Evaluating PKCι Inhibitors

The following protocols are adapted from studies on the PKCι inhibitor ICA-1S in ovarian cancer cell lines and provide a framework for evaluating the efficacy of this compound.[2]

Cell Proliferation Assay (WST-1)

This assay is used to determine the effect of a PKCι inhibitor on the proliferation of ovarian cancer cell lines.

Materials:

-

Ovarian cancer cell lines (e.g., ES-2, HEY-T30, OVCAR-3)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (or other inhibitor)

-

WST-1 reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of the PKCι inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to assess the effect of the inhibitor on the expression and phosphorylation of PKCι and downstream signaling proteins.

Materials:

-

Treated and untreated ovarian cancer cell lysates

-

Protein lysis buffer

-

Primary antibodies (e.g., anti-PKCι, anti-phospho-PKCι, anti-Cyclin E, anti-p53, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Lyse cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using a chemiluminescence imaging system.

-

Normalize protein expression to a loading control like β-actin.

In Vivo Xenograft Studies

Animal models are essential for evaluating the in vivo efficacy of PKCι inhibitors.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Ovarian cancer cells (e.g., IGROV, OVCAR-3)

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously or intraperitoneally inject ovarian cancer cells into mice.

-

Allow tumors to establish to a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer the PKCι inhibitor or vehicle control according to the desired dosing schedule.

-

Measure tumor volume regularly using calipers.

-

Monitor animal weight and overall health.

-

At the end of the study, excise tumors for further analysis (e.g., Western blot, immunohistochemistry).

Conclusion and Future Directions

This compound is a highly potent inhibitor of PKCι with significant potential for advancing ovarian cancer research and drug development. While direct preclinical data in ovarian cancer models are currently limited, the established oncogenic role of PKCι in this disease provides a strong rationale for its investigation. The experimental protocols outlined in this guide, adapted from studies with other PKCι inhibitors, offer a robust framework for characterizing the biological effects of this compound in ovarian cancer.

Future research should focus on:

-

Evaluating the efficacy of this compound in a panel of ovarian cancer cell lines with varying genetic backgrounds.

-

Determining the in vivo efficacy of this compound in orthotopic and patient-derived xenograft (PDX) models of ovarian cancer.

-

Identifying biomarkers that predict sensitivity or resistance to PKCι inhibition.

-

Investigating the potential of combining this compound with standard-of-care chemotherapies or other targeted agents to overcome drug resistance.

By systematically addressing these research questions, the full therapeutic potential of targeting PKCι with potent inhibitors like this compound can be realized in the fight against ovarian cancer.

References

PKCι-IN-2: A Potent Inhibitor of Atypical Protein Kinase C Iota with Therapeutic Potential in Colon Cancer

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Protein Kinase C iota (PKCι), an atypical serine/threonine kinase, has emerged as a significant driver of colorectal cancer (CRC) progression, metastasis, and chemoresistance. Its overexpression is correlated with poor patient outcomes, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of PKCι-IN-2, a highly potent and selective small molecule inhibitor of PKCι. While direct studies of PKCι-IN-2 in colon cancer cell lines are not yet publicly available, this guide synthesizes the known biochemical properties of the inhibitor with the established oncogenic roles of its target in CRC. We present potential experimental frameworks and detail the signaling pathways PKCι-IN-2 is expected to modulate in colon cancer cells, providing a roadmap for future preclinical investigations.

Introduction: The Role of PKCι in Colon Cancer

Protein Kinase C iota (PRKCI) is a member of the atypical PKC subfamily, playing a crucial role in regulating cell polarity, proliferation, and survival. In the context of colorectal cancer, elevated expression and activity of PKCι have been demonstrated to be key factors in tumorigenesis and disease progression.[1][2] PKCι is a downstream effector of Ras signaling, a pathway frequently mutated in CRC, and contributes to K-Ras-mediated transformation.[2]

High PKCι expression is associated with advanced clinical stage, metastasis, and resistance to standard chemotherapeutic agents such as oxaliplatin.[1][3][4] Mechanistically, PKCι promotes colon cancer metastasis by phosphorylating and stabilizing Tgfbr1, thereby activating the TGF-β signaling pathway which is a known driver of the epithelial-to-mesenchymal transition (EMT).[4] Furthermore, PKCι signaling is implicated in the regulation of cell cycle dynamics, migratory capacity, and anti-apoptotic pathways.[1][2] Given its central role in CRC pathology, the development of potent and selective PKCι inhibitors represents a promising therapeutic strategy.

PKCι-IN-2: A Potent and Selective Inhibitor

PKCι-IN-2 (also referred to as Compound 49) is a novel, potent small molecule inhibitor of PKCι that emerged from a fragment-based drug discovery campaign.[5] Its high affinity and selectivity for PKCι make it a valuable tool for elucidating the specific functions of this kinase and a strong candidate for further preclinical and clinical development.

Biochemical Potency and Selectivity

The inhibitory activity of PKCι-IN-2 has been characterized through in vitro biochemical assays. The key quantitative data are summarized in the table below.

| Target | IC50 (nM) | Reference |

| PKCι | 2.8 | [5] |

| PKC-α | 71 | [5] |

| PKC-ε | 350 | [5] |

Table 1: In vitro inhibitory potency of PKCι-IN-2 against PKC isoforms.

The data clearly demonstrates the high potency of PKCι-IN-2 for its primary target, PKCι, with an IC50 value in the low nanomolar range. While it exhibits some off-target activity against other PKC isoforms, it maintains a significant selectivity window, particularly when compared to PKC-ε.

Anticipated Effects of PKCι-IN-2 on Colon Cancer Cells

Based on the established roles of PKCι in colorectal cancer, the potent inhibition of this kinase by PKCι-IN-2 is anticipated to have significant anti-tumor effects. While direct experimental data on colon cancer cells is pending, we can extrapolate the likely outcomes based on existing research on PKCι knockdown and the use of other, less potent, aPKC inhibitors.

Inhibition of Proliferation and Survival

PKCι is known to promote cell proliferation and survival in colon cancer. Therefore, treatment with PKCι-IN-2 is expected to lead to a dose-dependent decrease in the viability of colon cancer cells. A related compound, PKCiota-IN-1, has demonstrated anti-proliferative activity in hepatocellular carcinoma cell lines with GI50 values in the low micromolar range.[6]

| Cell Line | Compound | GI50 (µM) | Reference |

| HCCLM3 | PKCiota-IN-1 | 6.6 | [6] |

| Huh-7 | PKCiota-IN-1 | 3.3 | [6] |

Table 2: Anti-proliferative activity of a related PKCι inhibitor, PKCiota-IN-1, in liver cancer cells.

Induction of Apoptosis

By inhibiting the pro-survival signaling mediated by PKCι, PKCι-IN-2 is likely to induce apoptosis in colon cancer cells. This can be quantified by assays such as Annexin V/PI staining followed by flow cytometry or by measuring caspase-3/7 activity.

Reversal of Epithelial-to-Mesenchymal Transition (EMT) and Inhibition of Metastasis

Given the role of PKCι in activating the TGF-β pathway and promoting EMT,[4] inhibition by PKCι-IN-2 is expected to reverse the EMT phenotype. This would be characterized by an increase in epithelial markers (e.g., E-cadherin) and a decrease in mesenchymal markers (e.g., Vimentin, N-cadherin). Functionally, this should translate to a reduction in the migratory and invasive capacity of colon cancer cells.

Proposed Experimental Protocols

To validate the therapeutic potential of PKCι-IN-2 in colorectal cancer, a series of in vitro experiments are proposed. The following are detailed methodologies for key assays.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Cell Plating: Seed colon cancer cells (e.g., HCT116, SW480, LoVo) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare a serial dilution of PKCι-IN-2 in complete growth medium. Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL. Include vehicle-only (e.g., DMSO) control wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Record the luminescence using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (GI50) by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed colon cancer cells in a 6-well plate and treat with PKCι-IN-2 at various concentrations (e.g., 0.1x, 1x, 10x GI50) for 48 hours. Include a vehicle control.

-

Cell Harvesting:

-

Collect the culture medium (containing detached cells).

-

Wash the adherent cells with PBS and detach them using trypsin-EDTA.

-

Combine the detached cells with the cells from the culture medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin-binding buffer to each tube.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. FITC-positive, PI-negative cells are in early apoptosis, while FITC-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the PKCι signaling pathway.

-

Protein Extraction: Treat colon cancer cells with PKCι-IN-2 for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Tgfbr1, Tgfbr1, E-cadherin, Vimentin, p-Akt, Akt, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of PKCι in colon cancer and a typical experimental workflow for evaluating the effects of PKCι-IN-2.

PKCι Signaling Pathway in Colon Cancer Metastasis

References

- 1. Overexpression of Protein Kinase C iota as a prognostic marker and its role in oxaliplatin resistance in colorectal cancer | springermedizin.de [springermedizin.de]

- 2. Overexpression of Protein Kinase C iota as a prognostic marker and its role in oxaliplatin resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. doaj.org [doaj.org]

- 4. Prkci promotes colorectal cancer metastasis by phosphorylating and stabilizing Tgfbr1 to activate TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fragment-Based Drug Discovery of Potent Protein Kinase C Iota Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the PKCι-IN-2 and Rac1 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Protein Kinase C iota (PKCι)-Rac1 signaling pathway, a critical axis in cancer cell proliferation, migration, and invasion. It details the mechanism of action of PKCι-IN-2, a potent and selective inhibitor of PKCι, and provides methodologies for studying this pathway.

Introduction to the PKCι-Rac1 Signaling Axis

Protein Kinase C iota (PKCι), an atypical member of the PKC family, is a key regulator of cellular processes, and its aberrant expression is implicated in various cancers. One of the well-established downstream effectors of PKCι is the Rho family GTPase, Rac1. The activation of Rac1 by PKCι initiates a signaling cascade that promotes cytoskeletal rearrangements, leading to enhanced cell motility and invasion, hallmarks of metastatic cancer. This pathway is a promising target for therapeutic intervention.

PKCι-IN-2: A Potent Inhibitor of the PKCι-Rac1 Pathway

PKCι-IN-2 is a small molecule inhibitor that demonstrates high potency and selectivity for PKCι. Understanding its quantitative profile is crucial for its application in research and drug development.

Data Presentation: Quantitative Profile of PKCι-IN-2

| Parameter | Target | Value | Reference |

| IC50 | PKCι | 2.8 nM | [1][2] |

| PKC-α | 71 nM | [1][2] | |

| PKC-ε | 350 nM | [1][2] | |

| GI50 | HCCLM3 (Human Hepatocellular Carcinoma) | 3 µM | |

| Huh-7 (Human Hepatocellular Carcinoma) | 1.4 µM |

Note: IC50 (half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. GI50 (growth inhibition 50) values represent the concentration of the compound that inhibits cell growth by 50%.

The PKCι-Rac1 Signaling Pathway

PKCι activates Rac1 through a multi-protein complex involving Partitioning defective 6 (Par6) and the Guanine Nucleotide Exchange Factor (GEF), Ect2. This activation leads to downstream signaling through effectors like p21-activated kinase 1 (PAK1) and the WAVE regulatory complex, culminating in actin polymerization and cell migration.

Mandatory Visualization: PKCι-Rac1 Signaling Pathway Diagram```dot

Caption: A typical workflow for evaluating the effects of PKCι-IN-2 on the Rac1 signaling pathway.

Conclusion

The PKCι-Rac1 signaling pathway is a critical driver of cancer progression, and PKCι-IN-2 represents a valuable tool for its investigation and a potential lead for therapeutic development. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore the intricacies of this pathway and to evaluate the efficacy of novel inhibitors. Further research into the precise molecular interactions within the PKCι-Par6-Ect2 complex and the identification of additional downstream effectors of Rac1 will continue to refine our understanding and open new avenues for targeted cancer therapies.

References

Unveiling the Potential of PKCι Inhibition: A Technical Guide to Preliminary Studies with PKCiota-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational data and experimental context surrounding the potent and selective Protein Kinase C iota (PKCι) inhibitor, PKCiota-IN-2. While comprehensive preliminary studies on this specific compound are not extensively published, this document consolidates the available quantitative data, outlines relevant experimental protocols informed by research on the PKCι target, and visualizes the key signaling pathways implicated in PKCι's oncogenic roles. This guide serves as a critical resource for investigators designing and executing preclinical research with this compound.

Quantitative Data Summary

The primary quantitative data available for this compound pertains to its inhibitory potency (IC50) against PKCι and other related kinases. This information is crucial for determining appropriate in vitro concentrations and understanding the inhibitor's selectivity profile.

| Compound | Target Kinase | IC50 (nM) | Citation |

| This compound | PKCι | 2.8 | [1][2] |

| PKC-α | 71 | [1][2] | |

| PKC-ε | 350 | [1][2] | |

| This compound formic | PKCι | 2.8 | [1] |

| PKC-α | 71 | [1] | |

| PKC-ε | 350 | [1] |

Note: The formic acid salt of this compound exhibits comparable biological activity to the free form, with the salt form generally offering enhanced water solubility and stability.[2]

Key Signaling Pathways Involving PKCι

PKCι is a critical node in several signaling pathways that drive cancer progression, particularly in non-small cell lung cancer (NSCLC) and ovarian cancer. Understanding these pathways is essential for designing mechanistic studies with this compound.

Caption: The PI3K/PKCι/Cyclin E signaling pathway is a key driver of tumorigenesis in ovarian cancer.[3]

Caption: The PKCι-PAK1 signaling axis is a critical pathway in non-small cell lung cancer (NSCLC).[4]

Experimental Protocols

While specific protocols detailing the use of this compound are not publicly available, the following methodologies are standard for characterizing the effects of PKCι inhibition and can be adapted for use with this compound.

In Vitro Kinase Assay

Objective: To determine the IC50 of this compound against PKCι and other kinases.

Methodology:

-

Utilize a recombinant kinase, such as recombinant PKC-θ, in a kinase activity kit.

-

Co-incubate a fixed concentration of the kinase (e.g., 5 ng) with a serial dilution of this compound in a substrate-coated plate for a short duration (e.g., 15 minutes) at 30°C.

-

Initiate the kinase reaction by adding ATP.

-

After the reaction, add a phosphor-substrate antibody, followed by a secondary antibody-HRP conjugate and a TMB substrate, with wash steps in between.

-

Add a stop solution and measure the absorbance at 450 nm using a spectrophotometer.[5]

-

Calculate the IC50 value by plotting the inhibitor concentration versus the normalized response using a non-linear regression model.[5]

Caption: A generalized workflow for an in vitro kinase activity assay.

Cell Viability and Proliferation Assays

Objective: To assess the effect of this compound on cancer cell growth and survival.

Methodology:

-

Cell Seeding: Plate cancer cell lines (e.g., IGROV, OVCAR-3 for ovarian cancer; NSCLC cell lines for lung cancer) in 96-well plates at an appropriate density.

-

Treatment: After allowing cells to adhere overnight, treat them with a range of concentrations of this compound.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

-

Viability Assessment:

-

WST-1/MTT Assay: Add WST-1 or MTT reagent to each well and incubate. Measure the absorbance to determine the number of viable cells.[5]

-

Colony Formation Assay: Seed cells at a low density and treat with the inhibitor. After a longer incubation period (e.g., 1-2 weeks), stain the colonies and count them to assess long-term survival.[4]

-

Western Blotting

Objective: To analyze the effect of this compound on the expression and phosphorylation of proteins in the PKCι signaling pathway.

Methodology:

-

Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., phospho-PKCι, total PKCι, Cyclin E, phospho-PAK1, total PAK1, phospho-AKT, total AKT).[4]

-

Detection: Incubate with a secondary antibody conjugated to HRP and detect the signal using a chemiluminescent substrate.

In Vivo Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 2 x 10^6 MDA-MB-231 cells) into the appropriate location (e.g., mammary glands) of immunodeficient mice (e.g., BALB/c nude mice).[5]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~50 mm³).[5]

-

Treatment: Randomize mice into treatment and control groups. Administer this compound (route and dose to be determined by pharmacokinetic studies) and a vehicle control.

-

Tumor Measurement: Measure tumor volume regularly using calipers.[5]

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

This compound is a highly potent inhibitor of PKCι with a favorable selectivity profile. The experimental protocols and pathway information provided in this guide, derived from the broader research on PKCι, offer a solid foundation for initiating preclinical investigations with this compound. Future studies should aim to further elucidate the specific cellular and in vivo effects of this compound to fully realize its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PKCiota promotes ovarian tumor progression through deregulation of cyclin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective Targeting of Protein Kinase C (PKC)-θ Nuclear Translocation Reduces Mesenchymal Gene Signatures and Reinvigorates Dysfunctional CD8+ T Cells in Immunotherapy-Resistant and Metastatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]

PKCiota-IN-2: A Technical Guide for Kinase Biology Research

Introduction

Protein Kinase C iota (PKCι), an atypical member of the PKC family, has emerged as a significant oncogene, playing a crucial role in the growth, invasion, and survival of cancer cells.[1][2] Its involvement in various oncogenic signaling pathways makes it an attractive therapeutic target.[2][3] PKCiota-IN-2 is a potent and selective small molecule inhibitor of PKCι, serving as a critical tool for elucidating the kinase's function in cellular processes and for exploring its therapeutic potential. This guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, relevant experimental protocols, and visualizations of its mechanism of action and associated signaling pathways.

Data Presentation

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The quantitative data are summarized below for clarity and comparison.

Table 1: Biochemical Activity of this compound

| Target Kinase | Metric | Value (nM) | Reference |

|---|---|---|---|

| PKC-ι | IC50 | 2.8 | [4][5][6] |

| PKC-α | IC50 | 71 | [4][5][6] |

| PKC-ε | IC50 | 350 |[4][5][6] |

Table 2: Cellular Activity of this compound

| Cell Line | Metric | Value (µM) | Assay | Reference |

|---|---|---|---|---|

| Huh-7 | GI50 | 1.4 | CellTiter-Glo | [4] |

| HCCLM3 | GI50 | 3 | CellTiter-Glo |[4] |

Signaling Pathways and Mechanism of Action

PKCι is a key node in multiple signaling cascades that drive cell proliferation and survival.[7][8] It is often activated downstream of growth factor receptors and the PI3K pathway. Once active, PKCι can phosphorylate a variety of substrates, leading to the activation of pathways such as the Rac1/PAK1/MEK/ERK cascade, which is critical for transformed growth.[7][8][9] this compound exerts its effect by directly inhibiting the catalytic activity of PKCι, thereby blocking these downstream oncogenic signals.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of kinase inhibitors. Below are generalized protocols for key experiments used to characterize this compound.

1. In Vitro Kinase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of PKCι. Commercial kits, such as the HTScan® PKCι Kinase Assay Kit, provide a standardized method.[10]

-

Objective: To determine the IC50 value of this compound against PKCι kinase.

-

Materials: Recombinant human PKCι, biotinylated peptide substrate, ATP, kinase buffer, this compound, and a detection reagent (e.g., luminescence-based ADP detection or fluorescence-based antibody detection).[10][11]

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in kinase buffer.

-

In a 96-well plate, add the kinase buffer, the PKCι enzyme, and the peptide substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the recommended temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced.[11]

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

2. Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay assesses the effect of this compound on the growth and viability of cancer cell lines.[4]

-

Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in cancer cells.

-

Materials: Human cancer cell lines (e.g., Huh-7, HCCLM3), complete culture medium, 96-well plates, this compound, and CellTiter-Glo® Luminescent Cell Viability Assay reagent.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours).[4]

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which indicates the number of viable cells.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value.

-

3. Western Blotting for Pathway Analysis

Western blotting is used to detect changes in the phosphorylation status of downstream targets of PKCι, confirming the inhibitor's mechanism of action within the cell.

-

Objective: To assess the effect of this compound on the phosphorylation of downstream proteins in the PKCι signaling pathway.

-

Materials: Cell culture reagents, this compound, lysis buffer, protease and phosphatase inhibitors, protein quantification assay (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% BSA or non-fat milk in TBST), primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-PKCι), and HRP-conjugated secondary antibodies.[12][13]

-

Procedure:

-

Culture cells to ~80% confluency and treat with this compound or vehicle for the desired time.

-

Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.[13]

-

Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a specific primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane multiple times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

-

To confirm equal protein loading, the blot can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like actin.[14]

-

Research Workflow and Logic

The study of a kinase inhibitor like this compound follows a logical progression from biochemical characterization to cellular and, ultimately, in vivo validation. The relationship between the inhibitor and its biological effects can be visualized to understand its utility as a research tool.

References

- 1. A novel PKC-ι inhibitor abrogates cell proliferation and induces apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein kinase C iota: human oncogene, prognostic marker and therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein Kinase C at the Crossroad of Mutations, Cancer, Targeted Therapy and Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Role of protein kinase C‐iota in transformed non‐malignant RWPE‐1 cells and androgen‐independent prostate carcinoma DU‐145 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PRKCI protein kinase C iota [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. HTScan® PKCι Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 12. researchgate.net [researchgate.net]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Structural Analysis of PKCι-IN-2 Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional analysis of the binding of the potent inhibitor PKCι-IN-2 to Protein Kinase C iota (PKCι), a critical oncogene implicated in numerous cancers. This document details the quantitative binding data, experimental methodologies, and the structural basis of this interaction, offering valuable insights for researchers in oncology and drug discovery.

Executive Summary

Protein Kinase C iota (PKCι) is a key signaling node in various cancer types, making it an attractive target for therapeutic intervention. The development of selective inhibitors is crucial for dissecting its biological functions and for potential clinical applications. PKCι-IN-2 has emerged as a potent and selective inhibitor of PKCι. This guide elucidates the binding characteristics of PKCι-IN-2, providing a detailed analysis of its interaction with the PKCι kinase domain. Through a combination of biochemical assays, cellular studies, and X-ray crystallography of a closely related analog, a clear picture of the inhibitor's mechanism of action is presented. This information is intended to facilitate further research into PKCι inhibition and the development of next-generation anticancer therapeutics.

Quantitative Binding and Cellular Activity

The inhibitory potency of PKCι-IN-2 and its close analog, PKCι-IN-1, has been determined through rigorous biochemical and cellular assays. The data, summarized in the tables below, highlight the high affinity and selectivity of these compounds for PKCι.

| Compound | Target | IC50 (nM)[1][2] |

| PKCι-IN-2 | PKCι | 2.8 |

| PKCα | 71 | |

| PKCε | 350 | |

| PKCι-IN-1 | PKCι | 2.7 |

| PKCα | 45 | |

| PKCε | 450 |

Table 1: Biochemical Inhibition of PKC Isoforms. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and selective inhibition of PKCι by PKCι-IN-2 and PKCι-IN-1 compared to other PKC isoforms.

| Compound | Cell Line | GI50 (µM)[2][3] |

| PKCι-IN-2 | HCCLM3 | 3.0 |

| Huh-7 | 1.4 | |

| PKCι-IN-1 | HCCLM3 | 6.6 |

| Huh-7 | 3.3 |

Table 2: Cellular Antiproliferative Activity. The half-maximal growth inhibition (GI50) values in human hepatocellular carcinoma cell lines (HCCLM3 and Huh-7) illustrate the cellular efficacy of the inhibitors.

Structural Insights into Inhibitor Binding

While a co-crystal structure of PKCι with PKCι-IN-2 is not publicly available, the structure of PKCι in complex with a closely related and potent precursor, compound 19 (PDB ID: 6ILZ), provides critical insights into the binding mode of this inhibitor class.[4][5] The analysis of this structure reveals a unique binding mechanism that extends beyond the canonical kinase hinge region.

The 2-aminopyridine moiety of the inhibitor forms key hydrogen bonds with the hinge residues Val335 and Glu333.[5] Additionally, the carbonyl oxygen of the amide linker interacts with Thr395.[5] A significant and unique feature of this binding mode is the interaction with the post-kinase domain, also known as the C-terminal tail. Specifically, the inhibitor engages with residues Phe552 and Asp553, which contributes to its high affinity and selectivity.[4][5]

Molecular modeling, which guided the structure-activity relationship (SAR) studies during the development of these inhibitors, further supports this binding hypothesis.[6] The model indicates that the inhibitor occupies the ATP-binding pocket, with specific functional groups positioned to maximize interactions with key residues, including those in the C-terminal tail.[4][5]

Signaling Pathways and Downstream Effects of PKCι Inhibition

PKCι is a central node in oncogenic signaling, promoting cell proliferation, survival, and metastasis.[7][8] Its inhibition by selective compounds like PKCι-IN-2 is expected to disrupt these pathways. Key downstream effectors of PKCι include Rac1 and NF-κB.[7] By forming a complex with Par6, PKCι activates Rac1, a small GTPase that plays a crucial role in cell motility and invasion.[7] Furthermore, PKCι can activate the NF-κB pathway, a critical regulator of inflammation and cell survival.[7]

Selective inhibition of PKCι is therefore predicted to lead to the downregulation of Rac1 and NF-κB activity, resulting in reduced cancer cell proliferation, survival, and metastatic potential. The antiproliferative effects observed in hepatocellular carcinoma cell lines are consistent with the on-target inhibition of these critical signaling pathways.

References

- 1. Fragment-Based Drug Discovery of Potent Protein Kinase C Iota Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. A novel small-molecule inhibitor of protein kinase Ciota blocks transformed growth of non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for PKCι Inhibitor: PKCiota-IN-2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of PKCiota-IN-2, a potent inhibitor of Protein Kinase C iota (PKCι), in various in vitro assays. The information is intended to assist researchers in designing and executing experiments to study the role of PKCι in cellular signaling pathways and to assess the efficacy of this compound as a potential therapeutic agent.

Quantitative Data Summary

This compound is a highly potent and selective inhibitor of PKCι. Its inhibitory activity has been characterized in both biochemical and cell-based assays. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Assay Type | Target/Cell Line | Reference |